1-(3-Bromo-5-(trifluoromethoxy)benzyl)pyrrolidine
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Overview
Description
1-(3-Bromo-5-(trifluoromethoxy)benzyl)pyrrolidine is an organic compound that features a pyrrolidine ring attached to a benzyl group substituted with bromine and trifluoromethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-5-(trifluoromethoxy)benzyl)pyrrolidine typically involves the reaction of 3-bromo-5-(trifluoromethoxy)benzyl chloride with pyrrolidine. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide. The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-5-(trifluoromethoxy)benzyl)pyrrolidine undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the benzyl group or the pyrrolidine ring.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Products with different substituents replacing the bromine atom.
Oxidation: Products with hydroxyl, carbonyl, or carboxyl groups.
Reduction: Products with reduced benzyl or pyrrolidine moieties.
Scientific Research Applications
1-(3-Bromo-5-(trifluoromethoxy)benzyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-5-(trifluoromethoxy)benzyl)pyrrolidine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s lipophilicity and binding affinity, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-(trifluoromethoxy)benzene: Shares the trifluoromethoxy and bromine substituents but lacks the pyrrolidine ring.
3-Bromobenzotrifluoride: Contains a bromine and trifluoromethyl group but differs in the position and absence of the pyrrolidine ring.
4-(Trifluoromethoxy)benzyl bromide: Similar substituents but different structural arrangement.
Uniqueness
1-(3-Bromo-5-(trifluoromethoxy)benzyl)pyrrolidine is unique due to the presence of both the pyrrolidine ring and the trifluoromethoxybenzyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-[[3-bromo-5-(trifluoromethoxy)phenyl]methyl]pyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrF3NO/c13-10-5-9(8-17-3-1-2-4-17)6-11(7-10)18-12(14,15)16/h5-7H,1-4,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOPAGMRTZFSVAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC(=CC(=C2)Br)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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